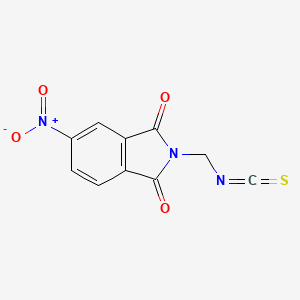
2-(Isothiocyanatomethyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isothiocyanatomethyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isothiocyanate group, a nitro group, and an isoindole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isothiocyanatomethyl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the isoindole ring, followed by the introduction of the isothiocyanate and nitro groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and automated processes to enhance efficiency and reduce production costs. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the desired product’s high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Isothiocyanatomethyl)-5-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thiourea or urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Isothiocyanatomethyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt the function of proteins and enzymes, leading to various biological effects. The nitro group can also participate in redox reactions, further contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Isothiocyanatomethyl)-1H-isoindole-1,3(2H)-dione
- 5-Nitro-1H-isoindole-1,3(2H)-dione
- 2-(Methylthio)-5-nitro-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(Isothiocyanatomethyl)-5-nitro-1H-isoindole-1,3(2H)-dione is unique due to the presence of both isothiocyanate and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups in the isoindole framework makes this compound a valuable target for research and development in various scientific fields.
Propiedades
Número CAS |
54455-36-6 |
|---|---|
Fórmula molecular |
C10H5N3O4S |
Peso molecular |
263.23 g/mol |
Nombre IUPAC |
2-(isothiocyanatomethyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C10H5N3O4S/c14-9-7-2-1-6(13(16)17)3-8(7)10(15)12(9)4-11-5-18/h1-3H,4H2 |
Clave InChI |
MRIIAJPJZUCPPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



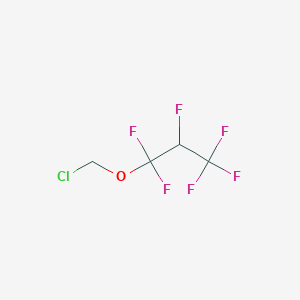
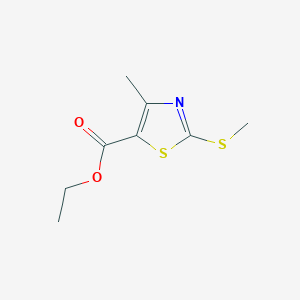
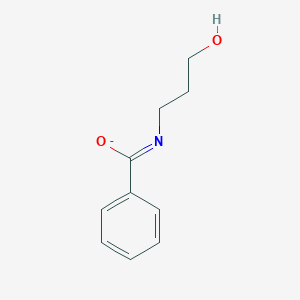
![Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14631054.png)

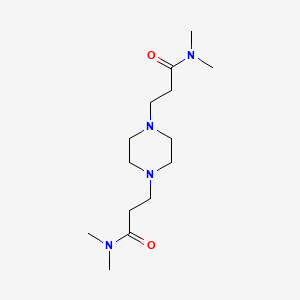
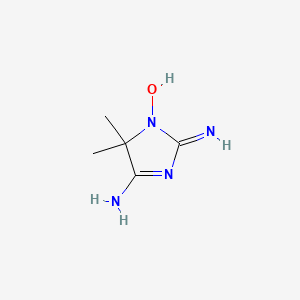
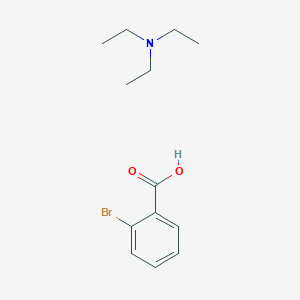
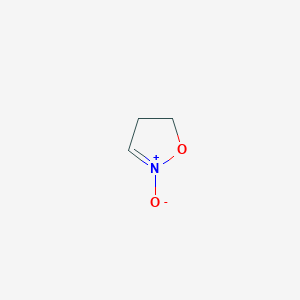
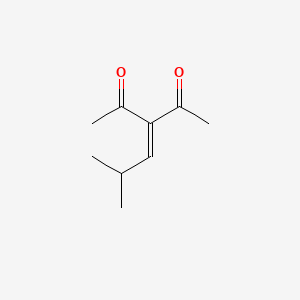
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14631077.png)
![2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide](/img/structure/B14631084.png)
![1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea](/img/structure/B14631092.png)
